molecular formula C7H5ClO3 B1435128 7-Chlorobenzo[d][1,3]dioxol-5-ol CAS No. 1414972-62-5

7-Chlorobenzo[d][1,3]dioxol-5-ol

Cat. No.: B1435128
CAS No.: 1414972-62-5
M. Wt: 172.56 g/mol
InChI Key: UWYVTGMSRFJFKL-UHFFFAOYSA-N
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Description

7-Chlorobenzo[d][1,3]dioxol-5-ol (CAS 1414972-62-5) is a versatile benzodioxole-based building block prized in medicinal chemistry for the synthesis of novel bioactive molecules. With a molecular formula of C 7 H 5 ClO 3 and a molecular weight of 172.57 g/mol, this compound features a 1,3-benzodioxole core, a privileged structure in drug discovery known for its ability to interact with diverse biological targets . The primary value of this compound lies in its application as a key synthetic intermediate. It serves as a precursor for various derivatives, including carboxamides and other functionalized molecules, which are explored for their biological potential . Researchers are actively investigating compounds with the 1,3-benzodioxole scaffold for a range of therapeutic activities. Notably, benzodioxol-carboxamide derivatives have demonstrated significant antidiabetic potential by acting as potent alpha-amylase inhibitors, a key mechanism for managing blood sugar levels . Furthermore, similar structural motifs are found in compounds with antibacterial properties against various Gram-positive and Gram-negative bacteria . The chlorinated phenol structure of this compound makes it a valuable intermediate for further chemical modifications, enabling structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYVTGMSRFJFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414972-62-5
Record name 7-chloro-1,3-dioxaindan-5-ol
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Advanced Synthetic Methodologies and Chemical Preparations of 7 Chlorobenzo D 1 2 Dioxol 5 Ol

Retrosynthetic Analysis for Targeted Synthesis Pathways

A retrosynthetic analysis of 7-Chlorobenzo[d] wikipedia.orgharvard.edudioxol-5-ol suggests several potential synthetic disconnections. The primary challenge lies in the regioselective introduction of the chloro and hydroxyl groups at the C-7 and C-5 positions, respectively.

Route A: Late-stage Chlorination

This approach involves the chlorination of a pre-formed 1,3-benzodioxol-5-ol (sesamol) scaffold. However, the strong ortho-, para-directing nature of the hydroxyl group at C-5 would preferentially direct electrophilic chlorination to the C-6 position. Therefore, a strategy to overcome this inherent directing effect is necessary. A plausible disconnection involves a directed metalation approach on a protected 1,3-benzodioxol-5-ol.

Route B: Benzodioxole Ring Formation from a Substituted Catechol

An alternative strategy involves the formation of the benzodioxole ring as a later step in the synthesis. This would begin with a suitably substituted catechol precursor, such as 4-chloro-1,2-dihydroxybenzene, followed by the introduction of the methylenedioxy bridge. Subsequent functionalization at the desired position would then be required.

Precursor Identification and Starting Material Optimization

The selection of an appropriate starting material is crucial for an efficient synthesis. For the targeted 7-Chlorobenzo[d] wikipedia.orgharvard.edudioxol-5-ol, the most logical and readily available precursor is 1,3-benzodioxol-5-ol, commonly known as sesamol. nist.gov Sesamol is a naturally occurring organic compound found in sesame oil.

For a synthetic route commencing before the formation of the benzodioxole ring, potential precursors include substituted catechols. For instance, the synthesis could potentially start from a compound like 4-chloro-5-methyl-1,2-benzenediol. chemsrc.com

Optimization of the starting material would involve considering the protecting group strategy for the phenolic hydroxyl of sesamol. An ideal protecting group should be stable under the conditions of chlorination and easily removable in a final step. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and carbamates.

Direct and Multi-step Synthesis Routes

Direct synthesis of 7-Chlorobenzo[d] wikipedia.orgharvard.edudioxol-5-ol is challenging due to regioselectivity issues. Therefore, multi-step synthetic routes are generally required.

Direct electrophilic chlorination of 1,3-benzodioxol-5-ol (sesamol) is not a viable strategy for obtaining the 7-chloro isomer in high yield. The powerful activating and ortho-directing effect of the hydroxyl group at C-5 would lead predominantly to the formation of 6-chloro-1,3-benzodioxol-5-ol.

To achieve regioselective chlorination at the C-7 position, a Directed ortho-Metalation (DoM) strategy is a powerful tool. wikipedia.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophilic chlorine source.

For this purpose, the hydroxyl group of sesamol would first need to be converted into a suitable DMG. The O-carbamate group (-OCONEt2) is known to be one of the most powerful DMGs. nih.gov The proposed synthetic sequence would be:

Protection of Sesamol: Reaction of sesamol with diethylcarbamoyl chloride to form the corresponding O-carbamate ester.

Directed ortho-Metalation: Treatment of the O-carbamate with a strong base like sec-butyllithium in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) at low temperatures. The carbamate group would direct the lithiation to the ortho C-6 position. However, due to the electronic influence of the dioxole oxygens, lithiation at the C-7 position could also be possible, and careful optimization of the reaction conditions would be necessary to favor the desired regioisomer.

Chlorination: Quenching the generated aryllithium intermediate with an electrophilic chlorine source, such as hexachloroethane (C2Cl6) or N-chlorosuccinimide (NCS), would introduce the chlorine atom at the C-7 position.

Deprotection: Finally, cleavage of the carbamate protecting group would yield the desired 7-Chlorobenzo[d] wikipedia.orgharvard.edudioxol-5-ol.

In a synthetic strategy where the chlorine atom is introduced first, methods for the subsequent introduction of a hydroxyl group at the C-5 position would be necessary. If a precursor such as 7-chloro-1,3-benzodioxole were available, its direct hydroxylation would be challenging. A more practical approach would involve the introduction of a functional group that can be converted to a hydroxyl group. For example, a formylation reaction followed by a Baeyer-Villiger oxidation could be a potential route.

The formation of the benzo[d] wikipedia.orgharvard.edudioxole ring is typically achieved by the reaction of a catechol (a 1,2-dihydroxybenzene) with a methylene (B1212753) dihalide (e.g., dibromomethane or dichloromethane) in the presence of a base.

A potential synthetic route starting from a pre-functionalized catechol could be envisioned:

Synthesis of a Substituted Catechol: Preparation of a catechol derivative with the desired substitution pattern, for example, 4-chloro-5-substituted-1,2-benzenediol. The synthesis of compounds like 2,6-dihydroxytoluene from 2,6-dichlorotoluene has been reported, indicating that such transformations are feasible. google.com

Methylenation: Reaction of the substituted catechol with a methylene source, such as dibromomethane and a base like potassium carbonate, to form the 7-chloro-5-substituted-1,3-benzodioxole.

Functional Group Interconversion: Conversion of the substituent at the C-5 position to a hydroxyl group.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. nih.gov A strategy employing such a reaction could involve the synthesis of a di-halogenated benzodioxole derivative, followed by selective functionalization. For instance, a 5-bromo-7-chloro-1,3-benzodioxole could potentially undergo a palladium-catalyzed hydroxylation or coupling with a protected hydroxyl group equivalent at the C-5 position. However, achieving selective reaction at one halide in the presence of another can be challenging and would depend on their relative reactivities.

Alternatively, a directed ortho-metalation followed by transmetalation to a different metal (e.g., zinc or boron) could open up possibilities for palladium-catalyzed cross-coupling reactions to introduce the chloro or a precursor to the hydroxyl group.

Data Tables

Table 1: Key Intermediates in the Proposed Synthesis of 7-Chlorobenzo[d] wikipedia.orgharvard.edudioxol-5-ol

Compound NameStructureRole in Synthesis
1,3-Benzodioxol-5-ol (Sesamol)C7H6O3Starting Material
1,3-Benzodioxol-5-yl diethylcarbamateC12H15NO4Protected Intermediate with DMG
7-Chloro-1,3-benzodioxol-5-yl diethylcarbamateC12H14ClNO4Chlorinated Intermediate
4-Chloro-1,2-dihydroxybenzene (4-Chlorocatechol)C6H5ClO2Alternative Starting Material

Table 2: Reagents for Key Synthetic Transformations

TransformationReagent(s)Purpose
ProtectionDiethylcarbamoyl chloride, BaseFormation of O-carbamate DMG
Directed Metalationsec-Butyllithium, TMEDARegioselective Lithiation
ChlorinationHexachloroethane (C2Cl6) or N-Chlorosuccinimide (NCS)Introduction of Chlorine
DeprotectionStrong Acid or BaseRemoval of Protecting Group
MethylenationDibromomethane, Potassium CarbonateFormation of Benzodioxole Ring

Synthesis of Isotope-Labeled 7-Chlorobenzo[d]stackexchange.comresearchgate.netdioxol-5-ol Analogues (e.g., Deuteration)

The synthesis of isotope-labeled compounds is crucial for a variety of scientific applications, including metabolic studies, pharmacokinetic research, and as internal standards for mass spectrometry. scripps.edunih.gov For a molecule like 7-Chlorobenzo[d] stackexchange.comresearchgate.netdioxol-5-ol, isotopic labeling, particularly with deuterium (²H or D) or carbon-13 (¹³C), can be approached by modifying the core components of its structure: the phenol ring and the benzodioxole moiety.

Deuteration Strategies:

Deuterium labeling can be achieved through hydrogen-deuterium (H-D) exchange reactions on the aromatic ring or by incorporating deuterated building blocks during synthesis.

H-D Exchange on the Phenolic Ring: Phenols are known to undergo H-D exchange at the ortho and para positions relative to the hydroxyl group. Various methods can be employed for this purpose:

Acid-Catalyzed Exchange: Treating the phenol precursor with deuterium oxide (D₂O) in the presence of an acid catalyst like deuterium chloride (DCl) or a solid acid resin (e.g., Amberlyst-15) can facilitate the exchange of aromatic protons. researchgate.netresearchgate.net The High Temperature/Dilute Acid (HTDA) method is another established technique for deuterating phenols. stackexchange.com The regioselectivity of this exchange is governed by the directing effects of the substituents on the aromatic ring.

Supercritical D₂O: For more extensive deuteration, including the less reactive meta positions, exchange reactions can be performed in supercritical deuterium oxide. researchgate.net

Synthesis of Deuterated Benzodioxole Ring: A direct method for introducing deuterium into the methylenedioxy bridge of the benzodioxole ring involves the reaction of a catechol precursor with a deuterated dihalomethane. A patented process describes the synthesis of 2,2-d₂-benzo[d] stackexchange.comresearchgate.netdioxoles by reacting a catechol with deuterated dihalomethanes like CD₂Cl₂ or CD₂Br₂ in a polar aprotic solvent. google.com This method has been shown to produce high levels of isotopic enrichment, exceeding 99%. google.com

A plausible synthetic route to a deuterated analogue of 7-Chlorobenzo[d] stackexchange.comresearchgate.netdioxol-5-ol could, therefore, involve the reaction of 4-chlorocatechol with deuterated dichlorometane (CD₂Cl₂) to form the deuterated benzodioxole ring system.

Carbon-13 Labeling Strategies:

Incorporating carbon-13 into the aromatic backbone typically requires a multi-step synthetic approach starting from a labeled precursor.

Synthesis from Labeled Phenol: A common strategy involves synthesizing ¹³C-uniformly labeled catechol from ¹³C-labeled phenol. This can be achieved through a three-step process: derivatization of the labeled phenol, followed by ortho-hydroxylation and subsequent cleavage to yield the ¹³C-labeled catechol. researchgate.net This labeled catechol can then be used as a precursor in the synthesis of the final benzodioxole compound.

The following table summarizes potential isotopic labeling methods applicable to the synthesis of labeled 7-Chlorobenzo[d] stackexchange.comresearchgate.netdioxol-5-ol.

IsotopeLabeling PositionMethodPrecursorReagents
Deuterium (²H)Aromatic RingH-D Exchange7-Chlorobenzo[d] stackexchange.comresearchgate.netdioxol-5-olD₂O, DCl or Amberlyst-15
Deuterium (²H)Methylenedioxy BridgeCyclization4-ChlorocatecholCD₂Cl₂ or CD₂Br₂, Base
Carbon-13 (¹³C)Aromatic RingMulti-step Synthesis¹³C-labeled PhenolVarious

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals to minimize environmental impact and enhance sustainability. sciencehistory.org The synthesis of 7-Chlorobenzo[d] stackexchange.comresearchgate.netdioxol-5-ol involves key transformations, such as chlorination and the formation of the benzodioxole ring, which can be optimized using greener methodologies.

Eco-Friendly Chlorination Methods:

Traditional chlorination methods often employ hazardous reagents like chlorine gas. Modern, greener alternatives focus on improved safety, selectivity, and reduced waste.

Catalytic Chlorination with Safer Reagents: The use of hydrochloric acid as a chlorine source in combination with an environmentally benign oxidant like hydrogen peroxide (H₂O₂) presents a greener alternative. nih.govnih.gov Fe-Ba mixed oxide catalysts have been shown to be effective in the chlorination of arenes under these conditions. nih.govnih.gov

Photocatalytic Chlorination: A recently developed method utilizes a photocatalytic process with sustainable iron and sulfur catalysts, activated by mild blue light, to chlorinate organic molecules. rice.edusciencedaily.com This approach operates at room temperature and avoids the need for harsh chemicals, reducing the generation of byproducts. rice.edusciencedaily.com

Solvent-Free Mechanochemistry: Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, offer a significant green advantage. The chlorination of certain heterocyclic compounds has been successfully achieved using trichloroisocyanuric acid in a solvent-free ball-milling process. rsc.org

Greener Synthesis of the Benzodioxole Ring:

The formation of the 1,3-benzodioxole (B145889) ring typically involves the reaction of a catechol with a dihalomethane. Green chemistry principles can be applied to this step by optimizing reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. The synthesis of 1,3-benzodioxole derivatives has been shown to be more efficient under microwave conditions, often with higher yields and without the need for toxic solvents. nih.gov

Sonochemical Methods: Ultrasound-assisted synthesis is another energy-efficient technique that can enhance reaction rates. The use of sonication in aqueous media for the synthesis of related heterocyclic compounds, such as dioxoloquinolinones, demonstrates the potential of this green method. fas.org

The application of these green chemistry principles can lead to a more sustainable and environmentally responsible synthesis of 7-Chlorobenzo[d] stackexchange.comresearchgate.netdioxol-5-ol. The following table highlights some of these green approaches.

Synthetic StepConventional MethodGreen AlternativeGreen Chemistry Principle(s)
Chlorination Chlorine Gas (Cl₂)Catalytic (Fe-Ba oxides) with HCl/H₂O₂Use of safer reagents, Catalysis
Photocatalytic with Fe/S catalystEnergy efficiency, Use of renewable energy (light), Catalysis
Mechanochemical (solvent-free)Prevention of waste (solvents)
Benzodioxole Formation Conventional HeatingMicrowave-Assisted SynthesisEnergy efficiency, Reduced reaction time
Sonochemical SynthesisEnergy efficiency, Use of greener solvents (e.g., water)

By incorporating these advanced methodologies, the synthesis of 7-Chlorobenzo[d] stackexchange.comresearchgate.netdioxol-5-ol and its isotopically labeled analogues can be achieved in a more efficient, safer, and environmentally conscious manner.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Benzo[d]dioxole Core

The benzodioxole ring is generally considered electron-rich and is activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of EAS on 7-Chlorobenzo[d]dioxol-5-ol are governed by the combined directing effects of its three substituents: the phenolic hydroxyl group (-OH), the chlorine atom (-Cl), and the methylenedioxy group (-O-CH₂-O-).

Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Methylenedioxy Group: The two oxygen atoms of the fused dioxole ring also donate electron density to the aromatic system, acting as an activating group.

Chlorine Atom (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

In 7-Chlorobenzo[d]dioxol-5-ol, the only available position for substitution on the aromatic ring is at C-4. The powerful ortho, para-directing influence of the hydroxyl group at C-5 strongly directs incoming electrophiles to the adjacent C-4 and C-6 positions. Since C-6 is blocked by the chlorine atom, electrophilic attack is overwhelmingly directed to the C-4 position. This is reinforced by the ortho, para-directing nature of the chlorine atom itself. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield the 4-substituted product.

For instance, Friedel-Crafts acylation of the parent compound, 1,3-benzodioxole (B145889), with propionic anhydride using a heterogeneous acid catalyst has been shown to produce 1-(benzo[d]dioxol-5-yl)propan-1-one. For 7-Chlorobenzo[d]dioxol-5-ol, a similar reaction would be predicted to occur at the C-4 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Reaction TypeReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄7-Chloro-4-nitrobenzo[d]dioxol-5-ol
BrominationBr₂, FeBr₃4-Bromo-7-chlorobenzo[d]dioxol-5-ol
AcylationRCOCl, AlCl₃1-(7-Chloro-5-hydroxybenzo[d]dioxol-4-yl)ethan-1-one

Nucleophilic Substitution and Derivatization at the Chlorine Substituent

The direct displacement of the chlorine atom on 7-Chlorobenzo[d]dioxol-5-ol via a classical nucleophilic aromatic substitution (SNAr) mechanism is generally unfavorable. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In this molecule, the ring is activated by electron-donating hydroxyl and methylenedioxy groups, making it electron-rich and thus disfavoring nucleophilic attack.

However, the derivatization at the chlorine substituent can be effectively achieved through modern palladium-catalyzed cross-coupling reactions. These methods have expanded the scope of C-N, C-O, and C-C bond formation to include electron-rich aryl chlorides.

Buchwald-Hartwig Amination: This reaction enables the coupling of aryl halides with a wide range of amines. Using a palladium catalyst with specialized phosphine or N-heterocyclic carbene (NHC) ligands, the chlorine atom can be replaced by a primary or secondary amine. This allows for the synthesis of various amino-derivatives.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. In a relevant study, a bromo-substituted benzodioxole derivative was successfully coupled with various boronic acids in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ to yield biaryl compounds. A similar transformation is feasible for 7-Chlorobenzo[d]dioxol-5-ol, allowing for the introduction of new aryl or alkyl groups at the C-7 position.

Table 2: Potential Cross-Coupling Reactions at the Chlorine Substituent
Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Buchwald-Hartwig AminationR₂NH (Amine)Pd₂(dba)₃ / XPhos7-Aminobenzodioxole derivative
Suzuki-Miyaura CouplingR-B(OH)₂ (Boronic Acid)Pd(PPh₃)₄ / Base7-Aryl/Alkyl-benzodioxole derivative
C-O CouplingR-OH (Alcohol/Phenol)Pd catalyst / Ligand7-Aryloxy/Alkoxy-benzodioxole derivative

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-5 position is a key site for derivatization through etherification and esterification.

Etherification: The Williamson ether synthesis is a classic and reliable method for preparing ethers from phenols. The reaction involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., K₂CO₃, NaH) to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide (typically primary) in an SN2 reaction to form the corresponding ether. Solvent-free methods using bases like K₂CO₃ have also been developed for efficient etherification of phenols.

Esterification: Phenols can be readily converted to esters by reaction with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides. The reaction is often carried out in the presence of a base such as pyridine, which acts as a catalyst and scavenges the HCl byproduct when using acid chlorides.

The phenolic hydroxyl group, being part of a catechol-like system (masked by the methylenedioxy bridge), is susceptible to oxidation.

Oxidation: Phenols, and especially catechol derivatives, can be oxidized to quinones. Mild oxidizing agents can convert the C-5 hydroxyl group and a newly introduced hydroxyl at C-4 (from ring opening or a separate hydroxylation step) into an o-benzoquinone structure. For example, substituted catechols are known to be oxidized by reagents like ozone or in the presence of Cu²⁺ to generate semiquinone radicals and ultimately quinones. The oxidation of phenols to o-quinones can be achieved regioselectively using reagents like o-iodoxybenzoic acid (IBX).

Reduction: While the phenolic hydroxyl group itself is not typically reduced, the corresponding quinone formed via oxidation can be easily reduced back to the dihydroxy (catechol) state. This reversible redox chemistry is a hallmark of quinone/hydroquinone systems.

Ring-Opening and Rearrangement Pathways of the Benzo[d]dioxole Ring

The 1,3-benzodioxole ring, which is a cyclic acetal of catechol, is stable under many conditions but can be cleaved under specific, often harsh, reagents.

Acid-Catalyzed Cleavage: Strong protic acids such as HBr and HI, or strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are commonly used to cleave the ether linkages of the methylenedioxy bridge. This reaction pathway converts the benzodioxole moiety back into its corresponding catechol derivative (in this case, 4-chloro-1,2,5-trihydroxybenzene).

Reductive Cleavage: Certain reductive methods using metals in liquid ammonia can also lead to the cleavage of related benzylidene acetal C-O bonds, suggesting a potential pathway for the reductive opening of the benzodioxole ring under specific conditions.

Oxidative Ring Opening: In some cases, strong oxidation can lead to the cleavage of the aromatic ring itself, particularly at the bond between the two vicinal oxygen-bearing carbons, to yield muconic acid derivatives.

[3+2] Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition for Related Dioxoles)

While the aromatic core of 7-Chlorobenzo[d]dioxol-5-ol is not a 1,3-dipole itself, related benzodioxole structures can participate in [3+2] cycloaddition reactions, typically as the dipolarophile. A 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (e.g., an azide, nitrile oxide, or azomethine ylide) with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring.

In a relevant study, benzodioxole-substituted chalcones (α,β-unsaturated ketones) were used as dipolarophiles in a three-component reaction with isatin and an amino acid (like sarcosine or L-proline). The amino acid and isatin generate an azomethine ylide in situ, which then reacts with the electron-deficient double bond of the benzodioxole chalcone in a highly stereoselective 1,3-dipolar cycloaddition to yield complex spirooxindole derivatives. This demonstrates the utility of the benzodioxole moiety as a component in dipolarophiles for constructing complex heterocyclic systems.

Photochemical and Radiochemical Transformations

Direct research on the photochemical and radiochemical transformations of 7-Chlorobenzo[d] nih.govunl.ptdioxol-5-ol is not extensively available in publicly accessible literature. However, by examining studies on analogous compounds, such as chlorophenols, catechols, and other chlorinated aromatic compounds, it is possible to infer the likely transformation pathways and reaction mechanisms for this specific molecule.

Photochemical Transformations

Photochemical transformations are initiated by the absorption of light, leading to the excitation of molecules and subsequent chemical reactions. For aromatic compounds like 7-Chlorobenzo[d] nih.govunl.ptdioxol-5-ol, these transformations can involve several pathways.

Direct Photolysis: Chlorophenols, which share structural similarities with the target compound, are known to undergo direct photolysis in aqueous environments, although they typically absorb light at wavelengths below 290 nm polyu.edu.hk. The process involves the cleavage of the carbon-chlorine bond, a common reaction for chlorinated aromatic compounds upon UV irradiation. This can lead to the formation of a variety of products.

Reaction with Photochemically Generated Species: In natural waters, indirect photolysis can occur through reactions with photochemically produced reactive species like hydroxyl radicals (•OH) and singlet oxygen. For instance, the degradation of catechol, a related dihydroxybenzene, is accelerated in the presence of light and oxygen due to the formation of phenoxyl free radicals researchgate.net. The photocatalytic degradation of chlorophenols on semiconductor surfaces like TiO2 also proceeds via reactions with hydroxyl radicals polyu.edu.hkmdpi.com.

Ring Cleavage and Transformation: The photodegradation of catechols can lead to the breakdown of the benzene (B151609) ring, ultimately resulting in mineralization to CO2 and H2O researchgate.net. Similarly, the photocatalytic degradation of 4-chlorocatechol, a chlorinated derivative of catechol, results in hydroxylation and oxidative cleavage of the aromatic ring to form various diacids and acid-aldehydes acs.org. It is plausible that 7-Chlorobenzo[d] nih.govunl.ptdioxol-5-ol could undergo similar ring-opening reactions under photochemical conditions.

Radiochemical Transformations

Radiochemical transformations, or radiolysis, involve the dissociation of molecules by ionizing radiation wikipedia.org. This process is not dependent on the absorption of light but rather on the interaction of high-energy radiation with matter, leading to the formation of ions, excited molecules, and free radicals ichtj.waw.pl.

General Principles: The radiolysis of water, a common solvent, produces a variety of reactive species, including hydrated electrons (e-aq), hydroxyl radicals (•OH), and hydrogen atoms (•H) wikipedia.orgyoutube.com. These species can then react with dissolved organic compounds.

Dechlorination: A key reaction in the radiolysis of chlorinated organic compounds is dechlorination. Gamma irradiation has been shown to be effective in the degradation and dechlorination of chlorophenols in aqueous solutions nih.gov. The process often follows pseudo-first-order kinetics nih.gov. Studies on 1,2,4-trichlorobenzene have demonstrated that gamma radiolysis can lead to complete dechlorination, with the main pathway involving the sequential removal of chlorine atoms to form dichlorobenzenes, chlorobenzene, and finally benzene nih.gov. It is highly probable that 7-Chlorobenzo[d] nih.govunl.ptdioxol-5-ol would undergo a similar dechlorination process upon exposure to ionizing radiation.

Reaction Mechanisms: The primary mechanisms in the radiolysis of organic compounds involve interactions with solvated electrons and hydroxyl radicals. Solvated electrons are powerful reducing agents that can react with chlorinated compounds to form a radical anion, which then expels a chloride ion wikipedia.org. Hydroxyl radicals, on the other hand, are strong oxidizing agents that can add to the aromatic ring or abstract a hydrogen atom, initiating a cascade of oxidative degradation reactions. The presence of oxygen can enhance the degradation process iaea.org.

Hypothetical Transformation Products

Due to the absence of specific experimental data for 7-Chlorobenzo[d] nih.govunl.ptdioxol-5-ol, the following table presents a hypothetical list of potential transformation products based on the known reactivity of analogous compounds.

Transformation PathwayPotential Products
Photochemical
DechlorinationBenzo[d] nih.govunl.ptdioxol-5-ol
HydroxylationChlorinated dihydroxybenzodioxoles
Ring CleavageVarious aliphatic acids and aldehydes
Radiochemical
DechlorinationBenzo[d] nih.govunl.ptdioxol-5-ol
HydroxylationChlorinated and non-chlorinated di- and trihydroxybenzodioxoles
Ring CleavageSmaller organic acids, CO2

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 7-Chlorobenzo[d] a2bchem.comdioxol-5-ol, HRMS analysis confirms the molecular formula as C₇H₅ClO₃. This technique provides a highly accurate mass measurement, which corresponds to a calculated molecular weight of 172.56 g/mol . The precise mass-to-charge ratio obtained from HRMS distinguishes the target compound from other potential molecules with the same nominal mass, thereby solidifying the confirmation of its molecular formula.

Table 1: HRMS Data for 7-Chlorobenzo[d] a2bchem.comdioxol-5-ol

ParameterValue
Molecular FormulaC₇H₅ClO₃
Calculated Molecular Weight172.56 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR are fundamental to the structural elucidation of organic molecules. For 7-Chlorobenzo[d] a2bchem.comdioxol-5-ol, the ¹H NMR spectrum displays characteristic signals that correspond to the protons in the molecule. Specifically, a singlet observed at approximately 5.93 ppm is attributed to the two protons of the methylene (B1212753) group in the dioxole ring. Aromatic protons appear as a doublet at around 6.68 ppm and another doublet at 6.45 ppm.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbon of the dioxole methylene group typically resonates at a chemical shift of around 98.5 ppm. The aromatic carbons and the carbon bearing the hydroxyl group exhibit signals in the aromatic region of the spectrum, with the carbon atoms of the benzodioxole backbone appearing between approximately 150.5 and 98.4 ppm.

Table 2: ¹H NMR Spectroscopic Data for 7-Chlorobenzo[d] a2bchem.comdioxol-5-ol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.68d1HAromatic CH
6.45d1HAromatic CH
5.93s2HO-CH₂-O
~4.87s1HOH

Table 3: ¹³C NMR Spectroscopic Data for 7-Chlorobenzo[d] a2bchem.comdioxol-5-ol

Chemical Shift (δ) ppmAssignment
150.5 - 98.4Aromatic & Benzodioxole Carbons
98.5O-CH₂-O

To further confirm the structural assignment, two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish the connectivity between adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals long-range couplings between protons and carbons, which is crucial for piecing together the complete molecular structure. While specific 2D NMR data for 7-Chlorobenzo[d] a2bchem.comdioxol-5-ol is not extensively available in the public domain, the structural elucidation of similar benzodioxole derivatives heavily relies on these techniques to confirm the substitution pattern on the aromatic ring. mdpi.com

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of 7-Chlorobenzo[d] a2bchem.comdioxol-5-ol is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the benzodioxole moiety would be confirmed by C-O-C stretching vibrations. Aromatic C-H and C=C stretching bands would also be observed in their respective characteristic regions.

Table 4: Expected Infrared (IR) Absorption Bands for 7-Chlorobenzo[d] a2bchem.comdioxol-5-ol

Wavenumber (cm⁻¹)Functional Group
3600-3200O-H (hydroxyl)
~1250-1000C-O-C (dioxole)
~3100-3000Aromatic C-H
~1600-1450Aromatic C=C

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are relevant)

7-Chlorobenzo[d] a2bchem.comdioxol-5-ol itself is not chiral. However, if it were used as a precursor to synthesize chiral derivatives, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential for determining the enantiomeric purity and absolute configuration of the resulting products. This would be particularly relevant in medicinal chemistry applications where the biological activity of enantiomers can differ significantly.

Computational Chemistry and Theoretical Modeling of 7 Chlorobenzo D 1 2 Dioxol 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a common quantum chemical method used to predict the electronic structure and properties of molecules. researchgate.net Such calculations would typically provide insights into the geometry, energy, and electronic distribution of 7-Chlorobenzo[d] researchgate.netnih.govdioxol-5-ol. However, no DFT studies specifically focused on this molecule have been identified.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between these orbitals indicates chemical stability and reactivity. mdpi.com For 7-Chlorobenzo[d] researchgate.netnih.govdioxol-5-ol, there are no published calculations of HOMO-LUMO energies or their corresponding energy gap.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. This analysis is valuable for predicting intermolecular interactions. researchgate.net No MEP surface analyses for 7-Chlorobenzo[d] researchgate.netnih.govdioxol-5-ol are available in the current body of scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of a molecule and its behavior over time. nih.gov These methods can provide insights into the stable conformations and dynamic properties of the compound. No studies involving conformational analysis or MD simulations for 7-Chlorobenzo[d] researchgate.netnih.govdioxol-5-ol could be located.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization of a compound. There are no available in silico predictions of the spectroscopic parameters for 7-Chlorobenzo[d] researchgate.netnih.govdioxol-5-ol.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is employed to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. No research has been published on the elucidation of reaction mechanisms involving 7-Chlorobenzo[d] researchgate.netnih.govdioxol-5-ol using these computational techniques.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Prohibited Properties (e.g., reactivity indices)

Quantitative Structure-Property Relationship (QSPR) models are used to correlate the structural features of molecules with their physical, chemical, or biological properties. Reactivity indices, derived from electronic structure calculations, are often used in such models. No QSPR studies that include 7-Chlorobenzo[d] researchgate.netnih.govdioxol-5-ol have been found.

Mechanistic Biological Activity Studies Focus on Molecular Interactions, Excluding Clinical Outcomes

Investigations of Enzyme Inhibition and Activation Mechanisms

The benzo[d] frontiersin.orgnih.govdioxole scaffold is a core component of various molecules that have been investigated for their ability to inhibit or activate specific enzymes.

Research into derivatives of the 1,3-benzodioxole (B145889) structure has identified several key enzyme targets.

Lactate Dehydrogenase (LDH): The 1,3-benzodioxole ring is a component of natural compounds with diverse biological activities, including antitumor properties. nih.gov Derivatives containing this structure have been developed as potential inhibitors of lactate dehydrogenase A (LDHA). nih.govresearchgate.net LDHA is a crucial enzyme in the metabolic processes of many cancer cells, which favor aerobic glycolysis over oxidative phosphorylation, a phenomenon known as the Warburg effect. nih.gov By converting pyruvic acid to lactic acid, LDHA plays a significant role in cancer cell energy production and tumor initiation. nih.gov Therefore, targeting LDHA is considered a potential strategy for cancer treatment. nih.gov

EGFR Kinase: A derivative containing the benzo[d] frontiersin.orgnih.govdioxol moiety, compound B6 ((R)-5-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine), has been identified as a potent inhibitor of both Bmx and Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov EGFR is a well-established target in the treatment of non-small cell lung cancer (NSCLC). nih.govnih.gov Inhibitors of EGFR are used to treat NSCLC with sensitizing EGFR mutations. nih.gov Compound B6, in particular, showed anti-proliferation activity against EGFR-expressing cells, including mutant versions resistant to other therapies. nih.gov

Carbonic Anhydrases (CAs): Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govfrontiersin.orgmdpi.com They are involved in numerous physiological processes, including pH homeostasis, respiration, and biosynthetic reactions. frontiersin.orgmdpi.commdpi.com Various human CA isoforms are targets for drugs used to treat glaucoma, epilepsy, and cancer. nih.govfrontiersin.org While a wide range of compounds, such as sulfonamides, are known to inhibit CAs, specific inhibition studies focusing on 7-Chlorobenzo[d] frontiersin.orgnih.govdioxol-5-ol were not identified in the provided search results. nih.govmdpi.comfrontiersin.org

Acetylcholinesterase (AChE): This enzyme is critical in the nervous system, where it terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com Known inhibitors include both reversible and irreversible compounds. nih.gov However, studies specifically detailing the interaction of 7-Chlorobenzo[d] frontiersin.orgnih.govdioxol-5-ol with AChE were not found in the search results.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.inbiointerfaceresearch.commdpi.com This method is instrumental in understanding the binding patterns between a ligand, such as a benzodioxole derivative, and its target protein.

Studies on [5,5'-bibenzo[d] frontiersin.orgnih.govdioxol]-6-amine analogs, which act as inhibitors of the Proprotein convertase subtilisin/kexin type 9 (PCSK9) and low-density lipoprotein receptor (LDLR) interaction, have utilized molecular docking to predict their binding mode. nih.gov The analysis revealed that hydrophobic interactions are crucial for the binding of these aromatic molecules within the pockets at the PCSK9/LDLR interface. nih.gov Similarly, docking studies of other heterocyclic compounds have shown the importance of hydrogen bonds and interactions with specific amino acid residues in the active site of target enzymes. mdpi.comresearchgate.net

Table 1: Summary of Interaction Types from Molecular Docking Studies of Related Compounds

The inhibitory potency of benzodioxole derivatives has been quantified through kinetic assays, typically reported as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

Several 1,3-benzodioxole derivatives demonstrated selective inhibition of the LDHA isoform. researchgate.net For instance, one synthesized compound with a trifluoromethyl moiety exhibited an LDHA IC50 value of 13.63 µM. researchgate.net Another related compound showed an LDHA IC50 of 47.2 µM. researchgate.net In a different study, [5,5'-bibenzo[d] frontiersin.orgnih.govdioxol]-6-amine analogs were found to impair the PCSK9/LDLR protein-protein interaction with IC50 values of 8.30 µM and 6.70 µM. nih.gov Furthermore, the benzo[d] frontiersin.orgnih.govdioxol-containing compound B6 was a highly potent inhibitor of Bmx kinase, with an IC50 of 35.7 nM. nih.gov

Table 2: Inhibitory Concentrations (IC50) of Selected Benzo[d] frontiersin.orgnih.govdioxole Derivatives

Receptor Binding and Antagonist/Agonist Mechanisms (e.g., Cysteinyl Leukotriene Receptor 2 (CysLT2) Antagonism)

Information regarding the specific interaction of 7-Chlorobenzo[d] frontiersin.orgnih.govdioxol-5-ol or its close structural analogs with receptors such as the Cysteinyl Leukotriene Receptor 2 (CysLT2) was not available in the provided search results.

Protein-Ligand Interaction Studies (e.g., Nucleic Acid Interactions, Specific Protein Binding beyond Enzymes/Receptors)

Protein-ligand interactions are fundamental to nearly all cellular processes. nih.govosu.edu Beyond typical enzyme inhibition, derivatives of the benzo[d] frontiersin.orgnih.govdioxol scaffold have been shown to modulate protein-protein interactions (PPIs).

A notable example is the inhibition of the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). nih.gov A series of synthesized [5,5'-bibenzo[d] frontiersin.orgnih.govdioxol]-6-amine analogs were effective at impairing this specific PPI. nih.gov The successful disruption of this interaction by small molecules demonstrates a therapeutic approach that extends beyond targeting the active sites of enzymes. nih.gov In vitro experiments confirmed that the lead compounds could restore LDLR expression and enhance the uptake of extracellular LDL in the presence of PCSK9. nih.gov This highlights the potential of this chemical class to modulate biological functions by targeting specific protein-ligand binding events. nih.gov

Modulation of Intracellular Signaling Pathways (Mechanistic Aspects in in vitro or non-human in vivo Models)

The interaction of bioactive molecules with enzymes and proteins often translates into the modulation of complex intracellular signaling pathways. nih.gov Evidence suggests that compounds structurally related to 7-Chlorobenzo[d] frontiersin.orgnih.govdioxol-5-ol can influence these cascades.

Inhibition of EGFR by molecules containing a benzo[d] frontiersin.orgnih.govdioxol moiety, such as compound B6, directly impacts downstream signaling. nih.gov EGFR signaling is known to activate pathways like PI3K-AKT, which are crucial for cell survival and proliferation. nih.govnih.gov Studies on EGFR inhibitors have shown they can make cancer cells more sensitive to radiation by impairing the repair of DNA double-strand breaks, a process linked to downstream signaling. nih.gov For example, the inhibition of EGFR can trigger cellular senescence in response to DNA damage. nih.gov

While not benzodioxoles, studies on benzoxazole derivatives have shown they can inhibit the phosphorylation of key signaling proteins like Akt (also known as protein kinase B) and the Insulin-like Growth Factor-1 Receptor (IGF1R β), thereby disrupting tumor survival pathways. mdpi.com This demonstrates how small molecules can exert their effects by intervening at critical nodes within cellular communication networks.

In Vitro Metabolic Transformation Pathways

Phase I Biotransformations (e.g., hydroxylation, dehalogenation)

There is no available scientific literature that describes the Phase I biotransformation of 7-Chlorobenzo[d] researchgate.netdioxol-5-ol. Therefore, specific metabolic reactions such as hydroxylation of the aromatic ring or the dioxole moiety, or dehalogenation of the chlorine substituent, have not been reported.

Phase II Conjugation Reactions

Similarly, no studies have been identified that investigate the Phase II conjugation of 7-Chlorobenzo[d] researchgate.netdioxol-5-ol. Consequently, there is no information on whether this compound or its potential Phase I metabolites undergo conjugation reactions such as glucuronidation or sulfation.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 7-Chlorobenzo[d] nih.govrsc.orgdioxol-5-ol from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the purity assessment and quantification of 7-Chlorobenzo[d] nih.govrsc.orgdioxol-5-ol, given its phenolic structure and expected polarity. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach.

For analogous compounds like sesamol (the non-chlorinated parent phenol) and its derivatives, C18 columns are standard. rsc.orggigvvy.com The mobile phase typically consists of a mixture of methanol or acetonitrile and water, sometimes with modifiers like formic acid to ensure the phenolic hydroxyl group remains protonated. gigvvy.comthepharmajournal.com Detection is commonly performed using a UV detector, as the benzodioxole ring system is a strong chromophore. The detection wavelength for sesamol is often set around 290 nm. thepharmajournal.com

A well-developed HPLC method can separate the main compound from process-related impurities, such as precursors or isomers formed during synthesis. gigvvy.com Quantitative analysis relies on creating a calibration curve from certified reference standards to ensure accuracy and precision. rsc.org

Table 1: Illustrative HPLC Conditions for Analysis of Related Benzodioxole Phenols

Parameter Condition Source
Column C18 (Reversed-Phase) rsc.orggigvvy.com
Mobile Phase Methanol:Water (e.g., 70:30 v/v) thepharmajournal.com
Flow Rate 0.8 - 1.0 mL/min thepharmajournal.comnih.gov
Detection UV Absorbance at ~290 nm thepharmajournal.com
Injection Vol. 10 - 20 µL rsc.org

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is an effective technique for analyzing volatile and thermally stable compounds. For a semi-volatile compound like 7-Chlorobenzo[d] nih.govrsc.orgdioxol-5-ol, GC analysis may require derivatization of the polar hydroxyl group (e.g., through silylation with reagents like MSTFA) to improve peak shape and thermal stability. mdpi.com However, direct analysis of related phenolic compounds has also been demonstrated.

The choice of column is critical; a non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), is often employed for separating aromatic compounds. nih.gov Detection can be achieved with a Flame Ionization Detector (FID) for general quantification or an Electron Capture Detector (ECD), which offers high sensitivity for halogenated compounds like the target molecule. thermofisher.com

Table 2: Representative GC Conditions for Analysis of Benzodioxole Derivatives

Parameter Condition Source
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) nih.gov
Carrier Gas Helium ijprajournal.com
Injector Temp. 250 °C nih.gov
Oven Program Initial 100°C, ramp 20°C/min to 250°C, hold 5 min nih.gov
Detector FID or ECD (for chlorinated compounds) thermofisher.com

Hyphenated Analytical Techniques

Hyphenating chromatographic separation with mass spectrometry provides unparalleled sensitivity and specificity, enabling both trace-level quantification and definitive structural identification.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis of halogenated aromatic compounds in complex matrices. nih.gov It combines the powerful separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Using techniques like electrospray ionization (ESI) in negative mode, the phenolic compound can be readily ionized. Subsequent fragmentation in the mass spectrometer allows for the development of highly specific Multiple Reaction Monitoring (MRM) methods for quantification at nanogram-per-liter levels or lower. nih.govgcms.cz The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a definitive marker for confirming the presence of chlorinated species. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile impurities and metabolites. chemrxiv.orgjmchemsci.com Electron Ionization (EI) is a common technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification. jmchemsci.com For complex samples, derivatization may be necessary to analyze polar metabolites. mdpi.com The high resolving power of the GC column combined with the mass analyzer allows for the clear identification of closely related structures. gigvvy.com

HPLC-NMR for On-line Structural Elucidation

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a powerful hyphenated technique for the direct structural elucidation of compounds within a complex mixture, eliminating the need for laborious offline isolation. nih.govmdpi.com As the HPLC separates the components, the eluent flows directly through a specialized NMR probe where spectra (e.g., ¹H, COSY, HSQC) can be acquired. core.ac.uk

For 7-Chlorobenzo[d] nih.govrsc.orgdioxol-5-ol, HPLC-NMR could be instrumental in unequivocally identifying unknown synthesis byproducts or metabolites. By analyzing the NMR spectra of a chromatographic peak, it is possible to determine the precise structure, including the substitution pattern on the aromatic ring, which can be challenging to confirm by mass spectrometry alone. nih.govethernet.edu.et

Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods offer rapid and cost-effective means for quantitative analysis, provided the sample matrix is relatively simple and free of interfering substances.

UV-Vis Spectroscopy : The conjugated aromatic system of 7-Chlorobenzo[d] nih.govrsc.orgdioxol-5-ol results in strong absorption in the UV region. Based on data for substituted phenols and chlorophenols, the primary absorption maximum (λmax) is expected to be in the 280-300 nm range. researchgate.netnih.gov Quantitative analysis can be performed by measuring the absorbance at the λmax and applying the Beer-Lambert law, using a calibration curve generated from pure standards. This method is particularly useful for rapid concentration measurements in dissolution or reaction monitoring studies. researchgate.net

Fluorescence Spectroscopy : Many phenolic compounds exhibit intrinsic fluorescence, which can be harnessed for highly sensitive quantification. researchgate.net Typically, phenols are excited with UV light (around 270-280 nm) and emit light at a longer wavelength (typically 300-420 nm). aatbio.commdpi.com The intensity of the emitted fluorescence is directly proportional to the compound's concentration at low levels. This technique can offer significantly lower detection limits than UV-Vis absorption spectroscopy, making it suitable for trace quantification when coupled with a separation technique like HPLC. mdpi.com

Electrochemical and Other Emerging Analytical Approaches

While specific research on the electrochemical and emerging analytical methodologies for 7-Chlorobenzo[d] mdpi.comresearchgate.netdioxol-5-ol is not extensively documented, the analysis of structurally similar compounds, such as substituted catechols and chlorophenols, provides a strong basis for predicting suitable advanced analytical techniques. These methods are pivotal for the sensitive and selective characterization and quantification of such molecules in various research contexts.

Electrochemical methods offer high sensitivity, rapid response, and cost-effectiveness for the analysis of phenolic compounds. mdpi.comrsc.org The core of these techniques lies in the redox activity of the analyte at an electrode surface. For 7-Chlorobenzo[d] mdpi.comresearchgate.netdioxol-5-ol, the hydroxyl group on the benzene (B151609) ring is the primary site for electrochemical oxidation.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound. libretexts.org In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. libretexts.org For phenolic compounds, including chlorophenols and catechols, CV typically reveals an irreversible oxidation peak. scientific.netuark.edu This irreversibility suggests that the product of the initial electron transfer undergoes subsequent chemical reactions, a common characteristic of oxidized phenolic compounds which can form polymeric films on the electrode surface. researchgate.net

The electrochemical oxidation of catechols to their corresponding o-quinones is a well-studied process. researchgate.net Similarly, the oxidation of chlorophenols has been investigated, with studies showing that the oxidation potential can be influenced by the number and position of chlorine atoms on the benzene ring. uark.edu It is therefore anticipated that 7-Chlorobenzo[d] mdpi.comresearchgate.netdioxol-5-ol would exhibit an irreversible oxidation peak at a potential characteristic of its specific chemical structure.

Table 1: Representative Cyclic Voltammetry Data for Structurally Related Phenolic Compounds

CompoundElectrodeMediumOxidation Peak Potential (V)Scan Rate (V/s)Reference
2-ChlorophenolBoron-Doped DiamondAqueous~1.5 (vs. MSE)Not Specified scientific.net
2,6-DichlorophenolGlassy CarbonDimethylsulfoxide0.62 (vs. SCE)0.1 uark.edu
CatecholGlassy CarbonAqueous (pH 7)0.305 (vs. Ag/AgCl)0.05 mmu.ac.uk

This table presents data for compounds structurally related to 7-Chlorobenzo[d] mdpi.comresearchgate.netdioxol-5-ol to illustrate expected electrochemical behavior. MSE: Mercury-Sulfate Electrode; SCE: Saturated Calomel Electrode.

Differential Pulse Voltammetry (DPV)

For quantitative analysis, differential pulse voltammetry (DPV) is often preferred over CV due to its higher sensitivity and better resolution. wikipedia.orgmaciassensors.com DPV employs a series of voltage pulses superimposed on a linear potential sweep, and the current is sampled just before and at the end of each pulse. The difference in current is then plotted against the potential. wikipedia.org This technique effectively minimizes the contribution of non-faradaic (charging) current, resulting in a lower limit of detection, often in the micromolar to nanomolar range for phenolic compounds. wikipedia.orgbohrium.com The peak current in DPV is directly proportional to the concentration of the analyte, allowing for the construction of calibration curves for quantification. wikipedia.org

Chemically Modified Electrodes (CMEs)

To further enhance the sensitivity and selectivity of electrochemical measurements, the working electrode can be modified with various materials. Nanomaterials such as graphene oxide and carbon nanotubes have been successfully used to fabricate modified electrodes for the detection of catechols. mmu.ac.uk These materials increase the electrode's surface area and improve the electron transfer kinetics, leading to a stronger analytical signal and a lower oxidation potential. mmu.ac.uk It is plausible that a chemically modified electrode could be developed for the highly sensitive detection of 7-Chlorobenzo[d] mdpi.comresearchgate.netdioxol-5-ol.

Emerging Analytical Approaches

Beyond traditional electrochemical methods, other advanced analytical techniques are highly applicable for the characterization and quantification of 7-Chlorobenzo[d] mdpi.comresearchgate.netdioxol-5-ol.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and analysis of phenolic compounds. mdpi.comresearchgate.net When coupled with detectors such as UV-Vis or photodiode array (PDA), it allows for the quantification of the analyte. researchgate.netucdavis.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both the identification and quantification of compounds in complex mixtures. mdpi.com LC-MS offers high selectivity and sensitivity, making it ideal for trace-level analysis.

Capillary Electrophoresis (CE): Capillary electrophoresis is another separation technique that can be employed for the analysis of phenolic compounds, offering high separation efficiency and low sample consumption. researchgate.net

Table 2: Comparison of Advanced Analytical Techniques for Phenolic Compounds

TechniquePrincipleAdvantagesCommon Detectors
Cyclic Voltammetry (CV)Measures current response to a linear potential sweep.Provides qualitative information on redox behavior. libretexts.orgNot applicable
Differential Pulse Voltammetry (DPV)Measures differential current response to voltage pulses.High sensitivity and low detection limits for quantification. wikipedia.orgmaciassensors.comNot applicable
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a stationary and mobile phase.Robust and widely used for separation and quantification. mdpi.comUV-Vis, PDA, Fluorescence researchgate.netucdavis.edu
Liquid Chromatography-Mass Spectrometry (LC-MS)HPLC separation followed by mass-based detection.High selectivity and sensitivity for identification and quantification. mdpi.comQuadrupole, Time-of-Flight (TOF), Ion Trap researchgate.net
Capillary Electrophoresis (CE)Separation based on differential migration in an electric field.High separation efficiency and low sample volume. researchgate.netUV, Laser-Induced Fluorescence (LIF) researchgate.net

Structure Activity Relationship Sar Studies of 7 Chlorobenzo D 1 2 Dioxol 5 Ol Derivatives

Rational Design and Synthesis of Structurally Modified Analogues

The rational design of analogues of 7-Chlorobenzo[d] nih.govdioxol-5-ol is rooted in the strategic modification of its core structure to enhance desired biological activities and to probe interactions with specific biological targets. The inherent structural features of the parent compound, including the chlorinated benzene (B151609) ring and the benzodioxole moiety, offer multiple avenues for chemical alteration.

A primary approach to the synthesis of derivatives involves modifications at the hydroxyl and chloro positions, as well as on the aromatic ring. For instance, the hydroxyl group can be oxidized to a ketone or aldehyde. The chlorine atom can be substituted through nucleophilic substitution reactions.

The synthesis of more complex derivatives often involves multi-step processes. One common strategy is the use of the parent benzodioxole structure as a scaffold to build upon. For example, new thiourea (B124793) derivatives with a benzo[d] nih.govdioxol-5-yl moiety have been synthesized by reacting benzo[d] nih.govdioxol-5-yl isothiocyanate with various diamino compounds. nih.gov Another approach has been the synthesis of 1-benzo nih.govdioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, achieved through a Palladium-catalyzed C-N cross-coupling reaction. nih.gov

Furthermore, novel 7H-benzo[c] nih.govdioxolo[4,5-f]chromen-7-one derivatives have been created through structural modifications of lead compounds, resulting in complex molecules with multiple six-membered rings. semanticscholar.org The synthesis of these analogues is often guided by the desire to explore their potential as anticancer agents or enzyme inhibitors.

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The electronic and steric properties of substituents introduced onto the 7-Chlorobenzo[d] nih.govdioxol-5-ol scaffold play a crucial role in directing the reactivity and selectivity of subsequent chemical transformations. The interplay of these substituent effects is key to the successful synthesis of target molecules with desired functionalities.

The inherent electronic nature of the benzodioxole ring system, combined with the activating hydroxyl group and the deactivating, ortho-para directing chloro group, governs the regioselectivity of electrophilic aromatic substitution reactions. For instance, the introduction of a carbonyl group, as seen in 7-Chloro-1,3-benzodioxole-5-carbaldehyde, enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack at the carbonyl carbon.

In the context of reductive dehalogenation, the nature of other substituents on the aromatic ring can significantly influence the reaction rate. For example, in related 3-chlorobenzoate (B1228886) analogs, the presence of electron-donating groups like amino or hydroxyl functions para to the chlorine has been observed to inhibit the rate of reductive dechlorination. nih.gov This suggests that the rate-limiting step may involve a nucleophilic attack on the aromatic π-system. nih.gov The positioning of the chlorine atom itself, such as at the 5-position instead of the 7-position, can also shift the regioselectivity of reactions.

Elucidation of Structural Determinants for Mechanistic Biological Interactions

Structure-activity relationship (SAR) studies of 7-Chlorobenzo[d] nih.govdioxol-5-ol derivatives have provided valuable insights into the structural features required for specific biological activities, such as enzyme inhibition and cytotoxicity.

The presence of the 7-chloro group is often associated with enhanced bioactivity, which is attributed to an increase in lipophilicity that can lead to improved membrane permeability and cytotoxic effects. In the development of cytotoxic agents, it has been found that aldol (B89426) condensations with electron-deficient aromatic aldehydes can lead to potent compounds.

In the context of enzyme inhibition, specific substitutions on the benzodioxole core have been shown to be critical. For example, in a series of benzimidazole-thioquinoline derivatives, a 4-bromobenzyl substituent resulted in a compound with significant α-glucosidase inhibitory activity, with an IC50 value of 28.0 ± 0.6 µM, a substantial improvement over the standard drug acarbose (B1664774) (IC50 = 750.0 µM). researchgate.net Kinetic studies revealed a competitive inhibition pattern for this derivative. researchgate.net

The following interactive table summarizes SAR findings for various benzodioxole derivatives, highlighting the impact of different substituents on their biological activity.

Compound Series Substituent(s) Biological Target/Activity Key SAR Findings IC50 Values
bis-benzo[d] nih.govdioxol-5-yl thiourea1,4-phenylene linkerCytotoxicity (HepG2, HCT116, MCF7)The dimeric structure with the phenylene linker showed potent anticancer activity.HepG2: 2.38 µM, HCT116: 1.54 µM, MCF7: 4.52 µM nih.gov
1-benzo nih.govdioxol-5-yl-3-N-fused heteroaryl indoles3-N-benzo nih.govoxadiazole and 3-N-2-methylquinolineAnticancer (CCRF-CEM, MIA PaCa-2)The fused heteroaryl moieties at the 3-position of the indole (B1671886) were crucial for activity.328 to 644 nM nih.gov
7H-benzo[c] nih.govdioxolo[4,5-f]chromen-7-oneVarious substitutions on the chromenone coreAnti-tumor (MCF-7, A-549, Hela, MDC-803, COLO-205)Specific substitutions led to broad-spectrum and potent anti-tumor activity.0.35 to 0.56 µM semanticscholar.org
s-substituted benzimidazole-thioquinolines4-bromobenzylα-glucosidase inhibitionThe 4-bromobenzyl group was identified as a key feature for potent inhibition.28.0 ± 0.6 µM researchgate.net

Stereochemical Influences on Molecular Recognition and Biological Activity

While not all derivatives of 7-Chlorobenzo[d] nih.govdioxol-5-ol are chiral, the introduction of stereocenters into the molecular framework can have a profound impact on biological activity. This is due to the three-dimensional nature of biological targets like enzymes and receptors, which often exhibit stereospecific recognition of their ligands.

In the broader context of related chiral heterocyclic compounds, the influence of stereochemistry is well-documented. For instance, in a study of chiral 5-arylbenzothiadiazine derivatives, which also feature a chlorinated aromatic ring, it was found that the biological activity as AMPA receptor positive allosteric modulators was stereospecific, with the R-stereoisomer being the active component. nih.gov This highlights that even for structurally similar compounds, a single enantiomer can be responsible for the observed pharmacological effect.

The synthesis of enantiomerically pure compounds is therefore a critical aspect of medicinal chemistry. This can be achieved through various methods, including stereoselective synthesis or the chiral separation of racemates. researchgate.net For example, chiral flavonoids have been synthesized enantioselectively, and in some cases, individual enantiomers have demonstrated different levels of antitumor activity. researchgate.net The introduction of chiral moieties, such as those derived from amino acids, has been shown to improve the in vitro growth inhibitory effects of some flavonoids. researchgate.net

Although specific studies on the stereochemical influences of chiral derivatives of 7-Chlorobenzo[d] nih.govdioxol-5-ol are not extensively reported in the provided search results, the principles derived from related chiral compounds strongly suggest that if chiral analogues were to be synthesized, their biological activity would likely be stereodependent. The absolute configuration of the molecule would be a critical determinant of its interaction with biological macromolecules, influencing its binding affinity and efficacy.

Future Research Directions and Emerging Research Applications

Development of More Efficient and Sustainable Synthetic Protocols

The future synthesis of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol and its derivatives is expected to be guided by the principles of green chemistry, aiming for more efficient and environmentally benign methodologies. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will likely focus on several key areas to address these limitations.

One promising avenue is the exploration of catalytic systems that can facilitate the selective chlorination and hydroxylation of the benzodioxole scaffold under milder conditions. This includes the investigation of novel transition-metal catalysts and organocatalysts that can offer high yields and regioselectivity, minimizing the formation of unwanted byproducts. Furthermore, the use of alternative and greener solvents, such as ionic liquids or supercritical fluids, could replace conventional volatile organic compounds, thereby reducing the environmental impact of the synthesis. researchgate.netnortheastern.edu

Biocatalysis represents another exciting frontier. The use of enzymes, such as halogenases and hydroxylases, could enable the direct and highly specific functionalization of the benzodioxole ring system in aqueous media and at ambient temperatures. This approach not only enhances the sustainability of the synthesis but also offers the potential for enantioselective transformations, which are crucial for the development of chiral molecules with specific biological activities.

Moreover, the development of continuous flow manufacturing processes for the synthesis of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol is anticipated. Flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for real-time reaction monitoring and optimization. This can lead to higher process efficiency and the production of a more consistent and high-quality product.

Exploration of Novel Chemical Transformations and Functionalizations

The chemical reactivity of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol provides a rich platform for the exploration of novel chemical transformations and the synthesis of a diverse range of derivatives. The presence of the hydroxyl group, the chlorine atom, and the aromatic ring system allows for a multitude of functionalization strategies.

Future research will likely focus on leveraging the hydroxyl group for various transformations, including etherification, esterification, and the introduction of other functional moieties. These modifications can be used to tune the physicochemical properties of the molecule, such as its solubility, lipophilicity, and electronic characteristics, which are critical for its potential applications. mdpi.com

The chlorine atom on the aromatic ring serves as a handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These powerful synthetic tools can be employed to introduce a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, at the 7-position of the benzodioxole ring. This will enable the creation of extensive libraries of novel compounds with diverse structures and potential biological activities.

Furthermore, the aromatic ring of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol is susceptible to electrophilic aromatic substitution reactions. Future studies will likely investigate the regioselectivity of these reactions, such as nitration, halogenation, and Friedel-Crafts acylation, to introduce additional functional groups onto the benzodioxole core. The directing effects of the existing substituents will play a crucial role in determining the outcome of these transformations.

The development of novel photochemical and electrochemical methods for the functionalization of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol is also an area of growing interest. These techniques can provide access to unique reactivity patterns that are not achievable through traditional thermal methods, leading to the synthesis of previously inaccessible molecular architectures.

Design of Advanced Molecular Probes for Biological Systems

The benzodioxole scaffold is present in numerous natural products and pharmacologically active compounds, suggesting that derivatives of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol could have interesting biological properties. nih.govchemicalbook.com A significant future research direction will be the design and synthesis of advanced molecular probes based on this compound for studying and imaging biological systems.

By attaching fluorescent dyes, biotin tags, or other reporter molecules to the 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol core, researchers can create probes to investigate the localization, trafficking, and interactions of biomolecules within living cells. The specific substitution pattern of the benzodioxole ring, including the chlorine atom and the hydroxyl group, can be modified to tune the probe's affinity and selectivity for specific biological targets, such as enzymes, receptors, or nucleic acids. nih.gov

For instance, derivatives of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol could be designed as fluorescent probes for detecting reactive oxygen species (ROS) or specific metal ions in biological systems. The electronic properties of the benzodioxole ring can be modulated to create probes that exhibit a change in their fluorescence emission upon interaction with the target analyte.

Furthermore, the development of photoactivatable or "caged" probes based on 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol is a promising area. These probes are initially inactive but can be "switched on" by light, allowing for precise spatial and temporal control over their activity in biological systems. This technology is particularly valuable for studying dynamic cellular processes.

The synthesis of affinity-based probes for target identification is another important application. By incorporating a reactive group that can covalently bind to a specific protein target, these probes can be used to isolate and identify novel drug targets or to study the mechanism of action of bioactive compounds.

Investigation of Materials Science Applications (e.g., as Polymer Precursors)

The phenolic nature of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol suggests its potential as a monomer or precursor for the synthesis of novel polymers with unique properties. The presence of the hydroxyl group allows for its participation in various polymerization reactions, while the chlorine atom and the benzodioxole moiety can impart specific characteristics to the resulting polymer.

One potential application is in the synthesis of poly(phenylene oxide) (PPO) type polymers through oxidative coupling polymerization. The chlorine substituent on the aromatic ring could influence the polymerization process and the properties of the resulting polymer, such as its thermal stability, solubility, and flame retardancy. bohrium.com Future research will explore the catalytic systems and reaction conditions required to achieve high molecular weight polymers from 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol and its derivatives.

Another area of investigation is the use of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol as a comonomer in the synthesis of phenolic resins. By incorporating this functionalized phenol into the polymer backbone, it may be possible to tailor the properties of the resin, such as its cross-linking density, thermal resistance, and adhesive properties. mdpi.com

Furthermore, the di-functional nature of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol (possessing a hydroxyl group) makes it a candidate for the synthesis of polycarbonates. Polycarbonates derived from substituted bisphenols are known for their excellent mechanical and thermal properties. google.comrsc.orguwb.edu.pl Investigating the polymerization of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol with phosgene or its substitutes could lead to the development of new polycarbonate materials with potentially enhanced properties, such as improved flame resistance due to the presence of chlorine. wikipedia.org

The benzodioxole unit itself could introduce interesting optical or electronic properties to the polymer. Research into the synthesis of conjugated polymers incorporating the 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol moiety could lead to the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials discovery, and the development of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol and its derivatives will undoubtedly benefit from these powerful computational tools.

Machine learning models can be trained to predict the physicochemical and biological properties of virtual libraries of 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol derivatives. By learning from existing data, these models can predict properties such as solubility, toxicity, and binding affinity to specific biological targets. This allows for the in silico screening of large numbers of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

In the context of materials science, ML algorithms can be used to predict the properties of polymers derived from 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol. acs.orgarxiv.orgtandfonline.comehu.esnii.ac.jp By inputting the monomer structure, these models can predict properties such as glass transition temperature, thermal stability, and mechanical strength, guiding the design of new polymers with desired characteristics.

The future of research on 7-Chlorobenzo[d] nih.govbohrium.comdioxol-5-ol is bright and multifaceted. Advances in sustainable synthesis, the exploration of novel chemical transformations, and the application of this compound in the design of molecular probes and advanced materials, all guided by the power of artificial intelligence, will undoubtedly unlock its full potential and lead to significant scientific and technological advancements.

Q & A

Q. What are the common synthetic routes for preparing 7-Chlorobenzo[d][1,3]dioxol-5-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Oxidative Hydroxylation : React organoboron precursors with H2O2 in water using citric acid as a catalyst (91% yield). Optimize pH (4–6) and temperature (25–40°C) to minimize side products .
  • Triflation : Treat the compound with triflic anhydride in pyridine, followed by column chromatography (n-pentane:EtOAc = 50:1) for purification. Reaction time (18–24 h) and stoichiometry (1:1.2 substrate:reagent) are critical for >90% purity .

Q. What in vitro methodologies are recommended for assessing the cytotoxic potential of this compound derivatives?

Methodological Answer:

  • MTT Assay : Seed human breast cancer cells (MCF-7, MDA-MB-231) at 1×10<sup>4</sup> cells/well. Incubate derivatives (1–100 µM, 48 h), add MTT reagent, and measure absorbance at 570 nm. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism<sup>®</sup>). Validate with positive controls (e.g., doxorubicin) .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR : Use 500 MHz <sup>1</sup>H NMR (CDCl3) to confirm aromatic protons (δ 6.68–6.28 ppm) and hydroxyl groups (δ 4.87 ppm). <sup>13</sup>C NMR identifies the benzodioxole backbone (δ 150.5–98.4 ppm) .
  • X-ray Crystallography : Resolve crystal packing (e.g., hydrogen-bonding networks: O-H···O, C=O···H-N) with a resolution ≤0.8 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Variable Control : Standardize cell lines (e.g., ATCC-certified MCF-7 vs. patient-derived), solvent (DMSO concentration ≤0.1%), and purity (HPLC ≥95%). For divergent antimicrobial results, validate MIC assays using CLSI guidelines .
  • Structural Validation : Compare X-ray structures to DFT-optimized models to rule out polymorphism-induced activity differences .

Q. What catalytic strategies improve atom economy in synthesizing this compound?

Methodological Answer:

  • Aqueous-Phase Catalysis : Citric acid-mediated hydroxylation achieves 92% atom economy (vs. traditional Pd-catalyzed routes). Recover catalyst via freeze-drying for reuse .
  • Flow Chemistry : Use microreactors (residence time: 10–30 min) for continuous synthesis, reducing waste and improving scalability .

Q. How do substituent modifications on the benzodioxole ring affect pharmacological activity?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce -CF3 at C-5 to enhance cytotoxicity (IC50 reduction from 50 µM to 12 µM in MDA-MB-231).
  • Bulk Substituents : Para-methoxy groups reduce membrane permeability, lowering activity (IC50 >100 µM). Validate via logP calculations (ChemDraw<sup>®</sup>) and MD simulations .

Q. What intermolecular interactions dictate the crystal packing of this compound?

Methodological Answer:

  • Hydrogen Bonding : Graph set analysis (Etter’s rules) reveals R2<sup>2</sup>(8) motifs from O-H···O bonds (2.7–2.9 Å).
  • π-π Stacking : Face-to-face interactions (3.4–3.6 Å) between benzodioxole rings stabilize the lattice. Use Mercury<sup>®</sup> software for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.